molecular formula C14H26CaO16 B14788314 Calcium heptonate

Calcium heptonate

Cat. No.: B14788314
M. Wt: 490.42 g/mol
InChI Key: FATUQANACHZLRT-UHFFFAOYSA-L
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Description

Calcium heptonate (synonyms: calcium glucoheptonate, calcium α-D-glucoheptonate) is a calcium salt of heptonic acid with the chemical formula C₁₄H₂₆CaO₁₆ . It is a water-soluble compound that serves as a calcium supplement and is utilized in pharmaceuticals, food additives, and agricultural applications due to its high bioavailability and mild gastrointestinal tolerance . Structurally, this compound chelates calcium ions via hydroxyl and carboxyl groups on its heptonate anion, forming a stable complex with eight oxygen atoms coordinating the calcium ion in a distorted dodecahedral geometry .

Properties

Molecular Formula

C14H26CaO16

Molecular Weight

490.42 g/mol

IUPAC Name

calcium;2,3,4,5,6,7-hexahydroxyheptanoate

InChI

InChI=1S/2C7H14O8.Ca/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2

InChI Key

FATUQANACHZLRT-UHFFFAOYSA-L

Canonical SMILES

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium glucoheptonate involves the reaction of gluconic acid with calcium carbonate. The reaction is typically carried out in an aqueous medium at room temperature. The resulting product is then purified through crystallization .

Industrial Production Methods

Industrial production of calcium glucoheptonate follows a similar synthetic route but on a larger scale. The process involves the controlled addition of calcium carbonate to a solution of gluconic acid, followed by filtration and crystallization to obtain the final product .

Chemical Reactions Analysis

Coordination Chemistry and Complexation

The glucoheptonate ligand binds calcium via hydroxyl and carboxyl groups, forming stable complexes:

Binding sites :

  • Multiple hydroxyl (-OH) groups donate electron pairs to Ca²⁺, acting as Lewis bases .

  • Carboxyl oxygen atoms participate in contact ion pairs (CIP) or α-mode coordination (Fig. 1) .

Spectroscopic evidence :

FT-IR Peaks (cm⁻¹)AssignmentRole in Calcium Binding
3200 (broad)O-H stretchHydrogen bonding network
1710C=O stretchCarboxylate coordination
1085C-O stretchHydroxyl interaction

Morphological analysis :

  • Scanning electron microscopy (SEM) reveals micro-sized spherical particles, confirming uniform complex formation .

Reactivity in Aqueous Solutions

Calcium glucoheptonate exhibits high solubility and stability in water, but its reactivity depends on pH and counterions:

pH-dependent behavior :

  • Acidic conditions : Protonation of hydroxyl/carboxyl groups disrupts coordination, releasing free Ca²⁺ .

  • Alkaline conditions : Precipitation of calcium hydroxide (Ca(OH)₂) may occur at pH > 8.5 .

Interactions with metal ions :

  • Competes with other cations (e.g., Fe³⁺, Mg²⁺) for binding sites, affecting bioavailability .

Stability and Decomposition Pathways

Thermal degradation :

  • Decomposes above 200°C, releasing CO₂ and forming calcium oxide (CaO) .

Light/oxidant sensitivity :

  • Prolonged UV exposure degrades the organic ligand, reducing calcium bioavailability .

Scientific Research Applications

Calcium glucoheptonate, also known as calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate, is a calcium salt used to maintain calcium levels in the body and has various applications in scientific research, medicine, and industry.

Scientific Research Applications

  • Chemistry Calcium glucoheptonate is used as a reagent in chemical reactions and as a source of calcium ions in analytical chemistry.
  • Biology It is studied for its effects on cell proliferation and osteogenesis in osteoblast-like cells, indicating its potential in bone health research. Studies have shown that calcium glucoheptonate treatment upregulates the expression of osteocalcin, COL-1, and SPARC genes . It was also observed that the treatment increased the expression of osteopontin and osteogenic genes such as collagen-1 and SPARC .
  • Medicine Calcium glucoheptonate is used to treat hypocalcemia, magnesium toxicity, and hydrofluoric acid burns.
  • Industry It is used in the production of calcium supplements, food additives, and specialized chemical intermediates .

Medicine

Calcium glucoheptonate is used to treat conditions associated with low calcium levels:

  • Hypocalcemia It raises serum calcium levels in individuals with deficiencies.
  • Magnesium Toxicity It serves as an antidote by providing calcium ions that help stabilize neuromuscular function.
  • Burn Treatment It is used in treating hydrofluoric acid burns due to its ability to bind fluoride ions.

Food Industry

Calcium glucoheptonate's high calcium content and water solubility make it a suitable calcium fortificant for various food products . Calcium-based emulsifiers enhance stability and texture in food products, cosmetics, and pharmaceuticals .

Chemical Industry

Calcium glucoheptonate's chemical structure makes it a reagent or catalyst in chemical reactions . Its properties also position it as a potential precursor for surfactants, essential components in detergents, emulsifiers, and other chemical products .

Biotechnology and Pharmaceuticals

Calcium glucoheptonate's biocompatibility and solubility make it a valuable excipient in pharmaceutical formulations and can improve drug stability and delivery . Its potential in biomaterial development offers avenues for tissue engineering and medical implant applications . Calcium released from glucoheptonate stimulates the production of key bone-building proteins, collagen-1, osteocalcin, and osteopontin, thereby enhancing bone mineralization and formation .

Case Studies and Research Findings

  • Osteogenic Activity: Treatment with calcium glucoheptonate significantly enhanced osteoblast proliferation and differentiation in vitro. The results indicated an increase in alkaline phosphatase activity, suggesting its potential for improving bone density.
  • Clinical Efficacy: In a clinical trial involving patients with hypocalcemia due to chronic kidney disease (CKD), administration of calcium glucoheptonate resulted in significant improvements in serum calcium levels compared to placebo controls.

Case Report

Mechanism of Action

Calcium glucoheptonate exerts its effects by increasing the levels of calcium ions in the body. The calcium ions are essential for various physiological processes, including muscle contraction, nerve transmission, and bone formation. The compound dissociates in the gastrointestinal tract, releasing calcium ions that are then absorbed into the bloodstream .

Comparison with Similar Compounds

Comparison with Similar Calcium Compounds

Calcium Carbonate

Key Differences:

  • Bioavailability: Calcium heptonate exhibits ~30% higher relative bioavailability compared to calcium carbonate, as demonstrated in pharmacokinetic studies . This is attributed to its water solubility, whereas calcium carbonate requires acidic gastric pH for dissolution, limiting its efficacy in patients with hypochlorhydria .
  • Clinical Applications: Calcium carbonate is widely used for hyperphosphatemia management in dialysis patients but carries a higher risk of hypercalcemia and vascular calcification compared to this compound .
  • Safety Profile: this compound shows fewer gastrointestinal side effects (e.g., constipation, bloating) and transient adverse events compared to calcium carbonate .
Table 1: Pharmacokinetic Comparison (Oral Administration)
Parameter This compound Calcium Carbonate
Cₘₐₓ (µg/mL) 12.5 9.8
Tₘₐₓ (hours) 3.2 4.5
AUC₀–₁₂ₕ (µg·h/mL) 98.7 72.4
Relative Bioavailability 136% 100% (Reference)

Data derived from a randomized crossover study in Southeast Asian populations .

Calcium Acetate

Key Differences:

  • Phosphorus Binding: Calcium acetate is preferred for hyperphosphatemia in hemodialysis patients due to its superior phosphorus-binding capacity. However, this compound is more suitable for systemic calcium supplementation owing to its rapid absorption .
  • Tolerability: Both compounds show similar rates of gastrointestinal adverse events, but this compound avoids the risk of metabolic acidosis associated with acetate .

Calcium Gluconate

Key Differences:

  • Bioavailability: this compound and calcium gluconate share comparable solubility, but heptonate’s complex structure enhances calcium ion release in the intestine, leading to higher serum calcium levels .
  • Industrial Use: Calcium gluconate is primarily used in medical IV formulations, whereas this compound is favored in oral supplements and food fortification due to its stability .

Calcium Phosphate Derivatives

Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) and calcium hydrogen phosphate (CaHPO₄) are critical in bone mineralization but lack the solubility required for efficient calcium supplementation. This compound’s chelated form ensures systemic calcium delivery without precipitating in neutral pH environments .

Q & A

Q. What are the recommended methods for synthesizing and characterizing calcium heptonate in novel research settings?

Methodological Answer: Synthesis of this compound typically involves neutralization reactions between heptonic acid and calcium hydroxide or carbonate. Characterization requires spectroscopic methods (e.g., NMR for structural confirmation, FTIR for functional groups) and chromatographic techniques (e.g., HPLC for purity assessment). For novel compounds, elemental analysis and X-ray crystallography should confirm composition and structure. Purity must be validated via melting point analysis and mass spectrometry. Experimental details, including reagent ratios and reaction conditions, should be documented rigorously to ensure reproducibility .

Q. How can researchers quantify this compound’s chelation capacity in aqueous systems?

Methodological Answer: Chelation efficiency is measured using titration methods (e.g., EDTA displacement) or spectrophotometric assays. A common approach involves preparing a calcium carbonate solution, adding this compound, and monitoring free Ca²⁺ ions via atomic absorption spectroscopy (AAS) or ion-selective electrodes. The chelation capacity (e.g., 265 mg CaCO₃/g heptonate ) is calculated from equilibrium data. Control experiments with known chelators (e.g., EDTA) validate the methodology. Replicates and statistical analysis (e.g., Student’s t-test) ensure reliability .

Q. What analytical techniques are critical for assessing this compound’s stability under varying pH conditions?

Methodological Answer: Stability studies involve incubating this compound solutions across a pH range (e.g., 2–12) and analyzing degradation products via HPLC or LC-MS. Kinetic stability is assessed by measuring half-life (t₁/₂) using UV-Vis spectroscopy to track absorbance changes. Thermodynamic stability is evaluated via calorimetry (DSC) or pH-dependent solubility assays. Data should include error margins and confidence intervals to address variability .

Advanced Research Questions

Q. How can contradictory findings in this compound’s chelation efficiency across studies be systematically addressed?

Methodological Answer: Contradictions often arise from differences in experimental conditions (e.g., ionic strength, temperature). Researchers should perform meta-analyses to identify confounding variables and conduct controlled studies isolating these factors. Statistical tools like ANOVA or multivariate regression can quantify parameter effects. Cross-validation using independent methods (e.g., isothermal titration calorimetry vs. spectroscopic assays) ensures robustness. Transparent reporting of raw data and protocols is critical for replication .

Q. What experimental design principles optimize the study of this compound’s role in metal surface treatment?

Methodological Answer: Design a factorial experiment varying heptonate concentration, pH, and contact time. Use SEM-EDS to analyze metal surface morphology and elemental composition post-treatment. Control groups without heptonate and with alternative chelators (e.g., citric acid) establish baseline efficacy. Include triplicate trials and randomized sample processing to minimize bias. Data should be analyzed using response surface methodology (RSM) to model optimal conditions .

Q. How can researchers validate the environmental impact of this compound in soil remediation studies?

Methodological Answer: Conduct microcosm experiments with contaminated soil samples, applying this compound at varying doses. Monitor heavy metal bioavailability via sequential extraction (e.g., BCR method) and compare with controls. Ecotoxicity assays (e.g., earthworm survival, plant germination) assess unintended ecological effects. Use ICP-MS for trace metal analysis and multivariate statistics (e.g., PCA) to correlate heptonate dosage with detoxification efficiency. Long-term studies (>6 months) evaluate residual impacts .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in biochemical assays?

Methodological Answer: Dose-response curves are modeled using nonlinear regression (e.g., Hill equation). Bootstrap resampling estimates confidence intervals for EC₅₀ values. Outlier detection (e.g., Grubbs’ test) ensures data integrity. For assays with high variability (e.g., cellular uptake studies), mixed-effects models account for random variations. Bayesian statistics may refine parameter estimates when prior data is available .

Methodological and Reporting Standards

Q. How should this compound research adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles?

Methodological Answer: Publish raw datasets in repositories like Zenodo or Figshare with unique DOIs. Metadata should include experimental conditions, instrument settings, and software versions (e.g., NMR processing tools). Use standardized formats (e.g., .csv for numerical data, .cif for crystallography). Cross-reference data with ontology terms (e.g., ChEBI for chemical identifiers) to enhance interoperability .

Q. What are the key elements of a reproducible methodology section for this compound synthesis?

Methodological Answer: Detail reagent sources (e.g., Sigma-Aldrich, ≥99% purity), equipment (model numbers), and step-by-step protocols (e.g., reflux duration, purification steps). Specify characterization data (e.g., NMR chemical shifts, HPLC gradients) in supplementary materials. For known compounds, cite prior syntheses; for novel derivatives, provide full spectral data. Adhere to journal-specific guidelines for supplementary information formatting .

Q. How can researchers integrate computational modeling with experimental studies of this compound’s binding mechanisms?

Methodological Answer: Perform molecular dynamics (MD) simulations using software like GROMACS to predict heptonate-Ca²⁺ binding dynamics. Validate models with experimental data (e.g., binding constants from ITC). Density functional theory (DFT) calculations elucidate electronic interactions. Publish simulation input files and force field parameters to enable replication. Cross-disciplinary collaboration with computational chemists enhances methodological rigor .

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